molecular formula C8H5F2NOS B020610 1-(Difluoromethoxy)-2-isothiocyanatobenzene CAS No. 101856-90-0

1-(Difluoromethoxy)-2-isothiocyanatobenzene

Cat. No.: B020610
CAS No.: 101856-90-0
M. Wt: 201.2 g/mol
InChI Key: MMEYJNMZRUJHFR-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-isothiocyanatobenzene is an organic compound that features both difluoromethoxy and isothiocyanato functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-2-isothiocyanatobenzene typically involves the introduction of the difluoromethoxy group and the isothiocyanato group onto a benzene ring. One common method involves the reaction of a difluoromethoxy-substituted benzene with a suitable isothiocyanate precursor under controlled conditions. For instance, the reaction can be carried out using phenyl isothiocyanate and a difluoromethoxy-substituted benzene in the presence of a solvent like dimethylbenzene, under nitrogen protection .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2-isothiocyanatobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Cross-Coupling: Palladium catalysts and bases like potassium acetate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield thiourea derivatives, while cross-coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

1-(Difluoromethoxy)-2-isothiocyanatobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-isothiocyanatobenzene involves its interaction with specific molecular targets. The isothiocyanato group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The difluoromethoxy group can influence the compound’s overall reactivity and stability, enhancing its effectiveness in various applications .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-2-fluorobenzene
  • 1-(Difluoromethoxy)-2-iodobenzene
  • 1-(Difluoromethoxy)-2-bromobenzene

Comparison: 1-(Difluoromethoxy)-2-isothiocyanatobenzene is unique due to the presence of both the difluoromethoxy and isothiocyanato groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, compared to similar compounds that lack one of these functional groups .

Properties

IUPAC Name

1-(difluoromethoxy)-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NOS/c9-8(10)12-7-4-2-1-3-6(7)11-5-13/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEYJNMZRUJHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359247
Record name 1-(difluoromethoxy)-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101856-90-0
Record name 1-(difluoromethoxy)-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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